molecular formula C12H18N2O4S B14843510 N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14843510
M. Wt: 286.35 g/mol
InChI Key: HTIPBKWOGLEDQU-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol This compound is known for its unique structural features, which include a cyclopropoxy and isopropoxy group attached to a pyridine ring, along with a methanesulfonamide group

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.

    Introduction of the cyclopropoxy and isopropoxy groups: These groups are introduced through nucleophilic substitution reactions, where appropriate alkyl halides react with the pyridine ring.

    Attachment of the methanesulfonamide group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-6-isopropoxypyridin-3-YL)methanesulfonamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-propan-2-yloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-8(2)17-12-11(18-10-4-5-10)6-9(7-13-12)14-19(3,15)16/h6-8,10,14H,4-5H2,1-3H3

InChI Key

HTIPBKWOGLEDQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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